molecular formula C21H25N3O4 B5636274 (3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No. B5636274
M. Wt: 383.4 g/mol
InChI Key: ISKPJVFMXGXSKY-HRAATJIYSA-N
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Description

This compound belongs to a class of organic molecules that exhibit a wide range of biological activities, making them of interest for research in medicinal chemistry and other fields. The molecular structure suggests a complex arrangement of multiple rings, including a pyrrole, benzoxepine, and pyrazolyl group, which may contribute to its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting from simple materials like Pyrrole-2-carboxaldehyde, 1-(chloromethyl)-2-nitrobenzene, and employing Bredereck’s reagent for selective formation of key intermediates. For example, Malathi and Chary (2019) developed an efficient method to synthesize 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin derivatives, highlighting the versatility of pyrrole-based syntheses (Malathi & Chary, 2019).

properties

IUPAC Name

(3aS,10aS)-2-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-24-14(3)18(13(2)22-24)19(25)23-10-16-11-28-17-8-6-5-7-15(17)9-21(16,12-23)20(26)27/h5-8,16H,4,9-12H2,1-3H3,(H,26,27)/t16-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPJVFMXGXSKY-HRAATJIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

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